N-propylcarbamoyl chloride
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Overview
Description
N-propylcarbamoyl chloride is an organic compound with the molecular formula C4H8ClNO. It is a derivative of carbamic acid and is characterized by the presence of a propyl group attached to the nitrogen atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
N-propylcarbamoyl chloride can be synthesized through several methods. One common method involves the reaction of propylamine with phosgene. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent the formation of unwanted by-products . The reaction can be represented as follows:
CH3CH2CH2NH2+COCl2→CH3CH2CH2NCOCl+HCl
Another method involves the addition of hydrogen chloride to propyl isocyanate:
CH3CH2CH2NCO+HCl→CH3CH2CH2NCOCl
Chemical Reactions Analysis
N-propylcarbamoyl chloride undergoes various chemical reactions, including hydrolysis, alcoholysis, and aminolysis.
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Hydrolysis: : When exposed to water, this compound hydrolyzes to form N-propylcarbamic acid and hydrochloric acid:
CH3CH2CH2NCOCl+H2O→CH3CH2CH2NCOOH+HCl
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Alcoholysis: : Reaction with alcohols leads to the formation of N-propylcarbamates:
CH3CH2CH2NCOCl+R’OH→CH3CH2CH2NCOOR’+HCl
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Aminolysis: : Reaction with amines results in the formation of ureas:
CH3CH2CH2NCOCl+R’NH2→CH3CH2CH2NCONHR’+HCl
Scientific Research Applications
N-propylcarbamoyl chloride is widely used in scientific research and industrial applications. In chemistry, it serves as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology and medicine, it is used in the preparation of enzyme inhibitors and other bioactive molecules. Additionally, it finds applications in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of N-propylcarbamoyl chloride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The compound acts as an electrophile, with the carbonyl carbon being the reactive center. The nucleophiles attack the carbonyl carbon, leading to the formation of various products, such as carbamic acids, carbamates, and ureas .
Comparison with Similar Compounds
N-propylcarbamoyl chloride can be compared with other carbamoyl chlorides, such as dimethylcarbamoyl chloride and diethylcarbamoyl chloride. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the propyl group, which can influence its reactivity and the properties of the resulting products . Similar compounds include:
- Dimethylcarbamoyl chloride
- Diethylcarbamoyl chloride
- N,N-Diisopropylcarbamoyl chloride
These compounds are also used in organic synthesis and have similar applications in the preparation of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-propylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-2-3-6-4(5)7/h2-3H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKDXERLOZVYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41891-16-1 |
Source
|
Record name | N-propylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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